molecular formula C28H47ClN2O3 B12738087 Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)- CAS No. 149749-97-3

Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-

Cat. No.: B12738087
CAS No.: 149749-97-3
M. Wt: 495.1 g/mol
InChI Key: WQTNDYSTWRXLDE-ZSPMABOWSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(221)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- involves multiple steps. The process typically starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the diethylamino group and the hexyloxyphenyl group. The final step involves the formation of the carbamic acid ester and its conversion to the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them.

Comparison with Similar Compounds

Carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- can be compared with other similar compounds, such as:

    Carbamic acid esters: These compounds share the carbamic acid ester functional group but may have different substituents.

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but may have different functional groups attached.

    Diethylamino compounds: These compounds share the diethylamino group but may have different core structures.

The uniqueness of carbamic acid, (2-(hexyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(±)- lies in its combination of these functional groups, which may confer unique properties and applications.

Properties

CAS No.

149749-97-3

Molecular Formula

C28H47ClN2O3

Molecular Weight

495.1 g/mol

IUPAC Name

[(1R,2S,3R,4R)-3-(diethylaminomethyl)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] N-(2-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C28H46N2O3.ClH/c1-7-10-11-14-19-32-24-16-13-12-15-23(24)29-26(31)33-25-21(20-30(8-2)9-3)22-17-18-28(25,6)27(22,4)5;/h12-13,15-16,21-22,25H,7-11,14,17-20H2,1-6H3,(H,29,31);1H/t21-,22+,25-,28-;/m0./s1

InChI Key

WQTNDYSTWRXLDE-ZSPMABOWSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1NC(=O)O[C@H]2[C@H]([C@H]3CC[C@@]2(C3(C)C)C)CN(CC)CC.Cl

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2C(C3CCC2(C3(C)C)C)CN(CC)CC.Cl

Origin of Product

United States

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